N-[4-hydroxy-3-(phenylsulfanyl)naphthalen-1-yl]-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[4-hydroxy-3-(phenylsulfanyl)naphthalen-1-yl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that features a naphthalene ring substituted with a phenylsulfanyl group and a hydroxy group, as well as a benzene ring substituted with two methoxy groups and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-hydroxy-3-(phenylsulfanyl)naphthalen-1-yl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which is then functionalized with the phenylsulfanyl group through a nucleophilic substitution reaction. The hydroxy group is introduced via a hydroxylation reaction. The benzene ring is separately functionalized with methoxy groups through methylation reactions and the sulfonamide group is introduced via sulfonation followed by amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The hydroxy group on the naphthalene ring can undergo oxidation to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-hydroxy-3-(phenylsulfanyl)naphthalen-1-yl]-2,5-dimethoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[4-hydroxy-3-(phenylsulfanyl)naphthalen-1-yl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-[4-hydroxy-3-(phenylsulfanyl)naphthalen-1-yl]-4-methylbenzenesulfonamide
- N-[4-hydroxy-3-(phenylsulfanyl)naphthalen-1-yl]-2,5-dimethoxybenzenesulfonamide
Comparison: Compared to similar compounds, N-[4-hydroxy-3-(phenylsulfanyl)naphthalen-1-yl]-2,5-dimethoxybenzene-1-sulfonamide is unique due to the presence of both methoxy groups on the benzene ring and the phenylsulfanyl group on the naphthalene ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S2/c1-29-16-12-13-21(30-2)23(14-16)32(27,28)25-20-15-22(31-17-8-4-3-5-9-17)24(26)19-11-7-6-10-18(19)20/h3-15,25-26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWVMQMLFIRWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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